Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester
Description
Table 1: Systematic Identification
| Property | Value |
|---|---|
| CAS Registry Number | 651331-91-8 |
| Molecular Formula | C₁₀H₁₀F₂O₄ |
| SMILES Notation | COC(=O)C₁=CC=C(OCC(F)F)C(=C₁)O |
| InChI Key | KCMYRZFFXJTHIB-UHFFFAOYSA-N |
The SMILES string explicitly defines the ester linkage (COC=O), the hydroxy group (O), and the difluoroethoxy side chain (OCC(F)F).
Properties
CAS No. |
651331-91-8 |
|---|---|
Molecular Formula |
C10H10F2O4 |
Molecular Weight |
232.18 g/mol |
IUPAC Name |
methyl 4-(2,2-difluoroethoxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10F2O4/c1-15-10(14)7-3-2-6(4-8(7)13)16-5-9(11)12/h2-4,9,13H,5H2,1H3 |
InChI Key |
CYXSUWGYLXSXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC(F)F)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Protection of the 2-Hydroxy Group
Step 2: Alkylation of the 4-Hydroxy Group
Step 3: Deprotection of the 2-Hydroxy Group
Step 4: Esterification of the Carboxylic Acid
- Reagents : Methanol, sulfuric acid (H₂SO₄).
- Conditions : Reflux overnight.
- Outcome : Carboxylic acid converted to methyl ester, yielding the target compound.
Method 2: Esterification Followed by Alkylation
Step 1: Esterification of the Carboxylic Acid
Step 2: Protection of the 2-Hydroxy Group
Step 3: Alkylation of the 4-Hydroxy Group
Step 4: Deprotection and Final Purification
- Reagents : H₂, Pd/C, ethanol.
- Conditions : Catalytic hydrogenation.
- Outcome : Target compound isolated via recrystallization or column chromatography.
Alternative Approaches: Lewis Acid-Catalyzed Alkylation
Key Insight :
Lewis acids (e.g., FeCl₃, trimethylborate) enhance the electrophilicity of the alkylating agent, improving reaction efficiency.
Procedure :
- Deprotonation : 2-Hydroxy-4-hydroxybenzoic acid treated with NaH or Cs₂CO₃ in DMF.
- Alkylation : Reaction with 2,2-difluoroethyl chloride in the presence of FeCl₃.
- Esterification : Convert carboxylic acid to methyl ester using methanol and H₂SO₄.
| Component | Role | Example |
|---|---|---|
| FeCl₃ | Lewis acid catalyst | Enhances alkylating agent |
| Cs₂CO₃ | Base for deprotonation | Activates phenolic oxygen |
| DMF | Polar aprotic solvent | Stabilizes intermediates |
Critical Reaction Parameters
Solvent Selection :
Temperature Control :
Yield Optimization :
- Excess Alkylating Agent : 1.1–1.5 equivalents of 2,2-difluoroethyl chloride ensure complete conversion.
- Catalytic Hydrogenation : Pd/C avoids over-reduction of functional groups.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| 1 | High yield in alkylation (92%) | Multi-step process; requires deprotection |
| 2 | Simplified esterification | Risk of side reactions during alkylation |
| Lewis Acid | Improved reaction efficiency | Requires careful handling of FeCl₃ |
Spectroscopic and Analytical Data
1H NMR (DMSO-d6) :
Mass Spectrometry :
- Molecular Ion Peak : m/z 238 (C₁₀H₁₀F₂O₄).
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Properties :
- Research indicates that derivatives of benzoic acid exhibit anti-inflammatory effects. The compound may serve as a precursor for synthesizing novel anti-inflammatory agents aimed at treating conditions such as psoriasis and other immune diseases. A study highlighted the synthesis of related compounds that demonstrated efficacy in reducing inflammation in animal models .
- Synthesis of Medicinal Compounds :
-
Potential as a Drug Carrier :
- The unique structure of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester allows it to act as a drug carrier, improving the solubility and bioavailability of poorly soluble drugs. This application is particularly significant in pharmaceutical formulations where enhanced absorption is crucial .
Agrochemical Applications
- Pesticide Formulation :
- Herbicide Development :
Case Study 1: Anti-inflammatory Agent Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoic acid derivatives, including methyl esters, to evaluate their anti-inflammatory properties. The results indicated that certain modifications to the benzoic acid structure significantly enhanced anti-inflammatory activity in vitro and in vivo .
Case Study 2: Pesticide Efficacy
A regulatory review conducted by the U.S. Environmental Protection Agency assessed the safety and efficacy of benzoic acid derivatives used in pesticide formulations. The findings confirmed that these compounds could effectively enhance the performance of active ingredients while ensuring compliance with safety standards .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Effective in reducing inflammation in models |
| Drug carrier | Improves solubility and bioavailability | |
| Agrochemicals | Pesticide formulation | Enhances stability and efficacy |
| Herbicide development | Targets specific weeds with minimal impact |
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing Groups : The difluoroethoxy group in the target compound enhances lipophilicity and may confer resistance to enzymatic hydrolysis compared to methoxy or ethoxy substituents (e.g., ).
- Safety Profile: Compounds with hydroxyl or amino groups (e.g., ) show higher acute toxicity risks, whereas fluorinated derivatives (like the target compound) may have reduced reactivity but require empirical validation.
Physicochemical and Metabolic Stability Trends
- Lipophilicity: Fluorine atoms in the difluoroethoxy group increase logP compared to non-fluorinated analogues (e.g., 4-methoxy or 4-ethoxy derivatives).
- Solubility : The hydroxyl group at C2 enhances water solubility relative to fully alkylated derivatives (e.g., : 4-isopropoxy analogues).
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article focuses on the compound Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester (CAS No. 651331-90-7), exploring its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C10H11F2O4
- Molecular Weight : 214.19 g/mol
- InChIKey : NGAQBVSDCROTEW-UHFFFAOYSA-N
- Topological Polar Surface Area : 55.8 Ų
- LogP (XLogP3) : 2.2
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties against various pathogens. The introduction of fluorinated ethoxy groups in the structure of this compound enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that related benzoic acid derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceutical formulations .
Anti-inflammatory Effects
Benzoic acid derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The presence of the hydroxyl group at position 2 is believed to contribute to this activity.
- Research Findings : In vitro studies have shown that compounds similar to 4-(2,2-difluoroethoxy)-2-hydroxybenzoate significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating a potential therapeutic role in inflammatory diseases .
Antioxidant Properties
The antioxidant capacity of benzoic acid derivatives is attributed to their ability to scavenge free radicals. The methoxy group enhances electron donation capabilities, contributing to the overall antioxidant activity.
- Experimental Results : A comparative study assessed the radical scavenging activity of various benzoic acid esters, revealing that the methyl ester derivative exhibited a higher IC50 value against DPPH radicals than its non-fluorinated counterparts .
Toxicity and Safety Profile
While benzoic acid derivatives are widely used in food and pharmaceuticals, their safety profiles must be carefully evaluated. The compound has been assessed for genotoxicity and cytotoxicity in various studies.
- Toxicological Assessment : An evaluation conducted by Health Canada indicated that while some benzoic acid derivatives possess low toxicity profiles, further studies are required to fully understand the implications of long-term exposure to fluorinated compounds .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
